2,6-Dichloropyridine

Vue d'ensemble

Description

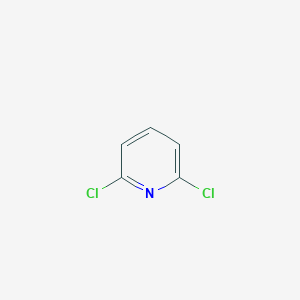

2,6-Dichloropyridine is an organic compound with the molecular formula C5H3Cl2N. It is one of the six isomers of dichloropyridine and appears as a white solid. This compound is widely used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,6-Dichloropyridine is typically synthesized by the chlorination of pyridine. The process involves the reaction of pyridine with chlorine gas in the presence of a catalyst. The reaction conditions include maintaining a temperature range of 80-85°C and using triphosgene as a reagent . The yield of this reaction is generally high, and the product is purified through extraction and washing with solvents like chloroform and brine .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar chlorination process but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure maximum yield and purity. The product is then subjected to various purification steps, including distillation and crystallization, to obtain the final compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions

2,6-Dichloropyridine undergoes several types of chemical reactions, including:

Nucleophilic Substitution: This reaction involves the replacement of one or both chlorine atoms with nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding amines or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium alkoxides, amines, and thiols. The reaction is typically carried out in polar solvents like dimethylformamide or ethanol at elevated temperatures.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: Products include various substituted pyridines depending on the nucleophile used.

Oxidation: Oxidized derivatives such as pyridine N-oxides.

Reduction: Reduced products like aminopyridines.

Applications De Recherche Scientifique

Pharmaceutical Applications

2,6-Dichloropyridine serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Notably:

- Antibiotics and Antifungals : It is a precursor for the antibiotic enoxacin , which is used to treat bacterial infections. Additionally, it contributes to the synthesis of antifungal agents such as liranaftate .

- Central Nervous System Drugs : The compound is involved in the production of drugs like anpirtoline , which has implications in treating psychiatric disorders .

Case Study: Synthesis of Enoxacin

The synthesis of enoxacin from this compound involves multiple steps, including chlorination and subsequent reactions that introduce various functional groups necessary for antibiotic activity. The efficiency of these synthetic routes significantly impacts the yield and purity of the final product.

Agricultural Applications

In agriculture, this compound is primarily used in the formulation of pesticides:

- Insecticides : It is a key precursor for synthesizing chlorpyrifos, a broad-spectrum insecticide known for its effectiveness against a variety of pests while maintaining low residue levels .

- Herbicides : The compound's derivatives are explored for their potential use in developing herbicides that target specific weed species without harming crops .

Data Table: Agricultural Products Derived from this compound

| Product | Type | Application |

|---|---|---|

| Chlorpyrifos | Insecticide | Pest control in agriculture |

| Pyridine Derivatives | Herbicides | Targeted weed management |

Material Science Applications

This compound is also explored in material science for its role in synthesizing polymers and other materials:

- Polymer Intermediates : It can be used to produce polymers that exhibit specific thermal and mechanical properties suitable for industrial applications .

- Dyes and Pigments : The compound serves as an intermediate in synthesizing various dyes and pigments used in textiles and coatings .

Data Table: Synthesis Methods

| Method | Yield (%) | Conditions |

|---|---|---|

| Chlorination of Pyridine | High | Temperature >160°C |

| Photoinitiated Reactions | Very High | Light initiation at 160-190°C |

Toxicity and Safety Considerations

While this compound has significant industrial applications, it also poses certain health risks:

- Toxicity Profile : The compound is classified as toxic if ingested (LD50 = 115 mg/kg in mice), with potential effects including respiratory irritation and liver toxicity .

- Safety Guidelines : Proper handling procedures must be followed to mitigate exposure risks during manufacturing and application processes.

Mécanisme D'action

The mechanism of action of 2,6-Dichloropyridine depends on its application. In the context of pharmaceuticals, it acts as a precursor to active drugs. For example, in the synthesis of enoxacin, this compound undergoes further chemical transformations to form the active antibiotic compound. The molecular targets and pathways involved vary depending on the final product synthesized from this compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Chloropyridine

- 3-Chloropyridine

- 4-Chloropyridine

- 2,4-Dichloropyridine

- 2,5-Dichloropyridine

- 3,5-Dichloropyridine

Uniqueness

2,6-Dichloropyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. Compared to other isomers like 2-Chloropyridine or 3-Chloropyridine, this compound has two chlorine atoms positioned at the 2 and 6 positions on the pyridine ring, making it more reactive in nucleophilic substitution reactions. This unique reactivity makes it a valuable intermediate in the synthesis of various complex organic molecules .

Activité Biologique

2,6-Dichloropyridine is a heterocyclic organic compound that has garnered attention in various fields of research due to its biological activities. This article provides a comprehensive overview of its biological activity, including antiproliferative effects, antimicrobial properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by its pyridine ring with two chlorine substituents at the 2 and 6 positions. This structural modification influences its reactivity and biological properties. The compound's molecular formula is C5H3Cl2N, with a molecular weight of 162.99 g/mol.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound derivatives against various cancer cell lines. For instance, compounds derived from this compound demonstrated significant inhibitory activity with IC50 values ranging from 1.45 to 4.25 μM against several tested cell lines including Hep-2, NCI-H460, and LN-229. The mechanism of action appears to involve cell cycle arrest at the G2/M phase, indicating a potential for development as anticancer agents .

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 19 | Hep-2 | 1.45 | G2/M Phase Arrest |

| 19 | NCI-H460 | 4.25 | G2/M Phase Arrest |

| 19 | LN-229 | TBD | TBD |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies indicate that derivatives exhibit good to moderate antibacterial activity against various pathogenic strains. For instance, certain compounds showed potent antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli using disc diffusion methods .

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound | Bacteria | Activity Level |

|---|---|---|

| 3a | Staphylococcus aureus | Potent |

| 3f | Escherichia coli | Moderate |

| 3h | Bacillus subtilis | Good |

Case Studies and Research Findings

- Antiviral Activity : In addition to antiproliferative effects, derivatives of this compound were evaluated for antiviral activity against respiratory viruses such as HCoV-229E and Influenza A strains. The results indicated moderate antiviral activities with effective concentrations ranging from 39.5 to 31.3 μM .

- Synthesis and Optimization : A study focused on synthesizing new derivatives based on the structure of this compound revealed that modifications at the para position on the phenyl ring significantly influenced biological activity. This emphasizes the importance of structure-activity relationships in drug design .

Propriétés

IUPAC Name |

2,6-dichloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2N/c6-4-2-1-3-5(7)8-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FILKGCRCWDMBKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2051895 | |

| Record name | 2,6-Dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water or Solvent Wet Solid, White crystalline solid; [Alfa Aesar MSDS] | |

| Record name | Pyridine, 2,6-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dichloropyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9633 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2402-78-0 | |

| Record name | 2,6-Dichloropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2402-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002402780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-DICHLOROPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76606 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2,6-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.531 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DICHLOROPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WM26PC2SBW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,6-dichloropyridine?

A1: this compound has the molecular formula C5H3Cl2N and a molecular weight of 148.00 g/mol.

Q2: Are there any spectroscopic data available for characterizing this compound?

A: Yes, researchers frequently utilize techniques like Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), and Mass Spectrometry (MS) to characterize this compound and its derivatives. [, , ]

Q3: How is this compound typically synthesized?

A: this compound can be synthesized through various methods: * Direct Chlorination of Pyridine: This method often involves a photochemical reaction of pyridine with chlorine gas, potentially leading to the formation of 2-chloropyridine and this compound. [, ]* Guareschi-Thorpe Cyclization: This classic reaction utilizes β-keto esters and 2-cyanoacetamide, often employing DBU as a base, to create substituted 2,6-dihydroxypyridines, which can be further chlorinated to 2,6-dichloropyridines using POCl3. []* Multi-step synthesis: Starting from different precursors like 2-chloropyridine, researchers have developed multi-step synthetic routes to produce this compound and its derivatives. [, ]

Q4: What types of reactions is this compound known to undergo?

A: this compound serves as a versatile starting material for various transformations, including:* Nucleophilic Substitution: The chlorine atoms can be selectively substituted by nucleophiles like alkoxides, amines, and thiols. This reactivity is influenced by the nature of substituents at the 3-position of the pyridine ring. [, , , ]* Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction enables the introduction of aryl groups to the pyridine ring, facilitating the synthesis of complex molecules like tetraarylpyridines. [, , ]* Halogen Exchange: this compound can undergo halogen exchange reactions, such as with potassium fluoride, to produce 2,6-difluoropyridine. This solvent-free method offers advantages in terms of yield and efficiency compared to previous approaches. []

Q5: What is the role of this compound N-oxide in catalytic reactions?

A: this compound N-oxide often acts as a mild oxidant in various catalytic reactions, particularly those involving ruthenium porphyrin complexes. [, , , , , , ]

Q6: Can you provide an example of a ruthenium porphyrin-catalyzed reaction where this compound N-oxide plays a crucial role?

A: One example is the hydroxylation of alkanes, such as adamantane. Ruthenium porphyrin complexes, in the presence of this compound N-oxide, efficiently catalyze this reaction under mild conditions. This system exhibits high turnover numbers and rates, showcasing the effectiveness of this compound N-oxide as a co-oxidant. []

Q7: Are there any other catalytic applications of this compound N-oxide?

A: Yes, it's also utilized in reactions like:* Remote oxyfunctionalization: This method, utilizing a ruthenium porphyrin catalyst and HBr, targets unactivated carbons in steroids. The reaction can lead to the formation of various hydroxylated and lactonized products. [, ]* Asymmetric epoxidation and cyclopropanation: Chiral ruthenium porphyrins immobilized in mesoporous silica, with this compound N-oxide as the oxidant, can catalyze asymmetric epoxidation of alkenes and intramolecular cyclopropanation reactions. []

Q8: How do structural modifications of this compound affect its reactivity?

A: The presence of electron-withdrawing groups at the 3-position of this compound can significantly impact its reactivity in nucleophilic substitution reactions. These groups enhance the electrophilicity of the 2-chloro position, making it more susceptible to nucleophilic attack and facilitating the synthesis of pyridinophanes. []

Q9: What is known about the material compatibility and stability of polymers containing this compound units?

A: Researchers have synthesized various polymers incorporating this compound units, including polypyridine ethers and poly(ether imide)s. These polymers generally exhibit good solubility in aprotic solvents and demonstrate moderate thermal stability. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.